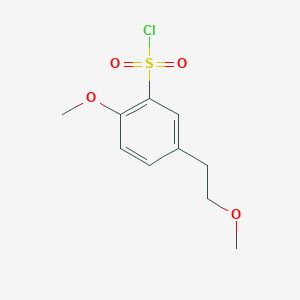

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H15ClO4S. It is a white to off-white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride typically involves the reaction of 2-methoxy-5-(2-methoxyethyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.

Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to facilitate the reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Sulfonic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

Benzenesulfonyl Chloride: Lacks the methoxy and methoxyethyl substituents, making it less versatile in certain synthetic applications.

4-Methoxybenzenesulfonyl Chloride: Contains a single methoxy group, offering different reactivity and selectivity in reactions.

2-Methoxy-5-(methylsulfanyl)methylbenzenesulfonyl Chloride: Contains a methylsulfanyl group instead of a methoxyethyl group, leading to different chemical properties and applications.

The unique combination of methoxy and methoxyethyl substituents in this compound provides distinct reactivity and selectivity, making it valuable for specific synthetic and research applications.

Biologische Aktivität

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

- Chemical Formula : C11H15ClO2S

- Molecular Weight : 250.76 g/mol

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form various derivatives.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Target Enzymes : The compound acts as an inhibitor for certain enzymes, particularly those involved in the cholinergic pathway, such as acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission.

- Biochemical Pathways : By modulating enzyme activity, this compound can affect various biochemical pathways, including neurotransmission and metabolic processes. The inhibition of AChE has implications for neurodegenerative diseases where cholinergic signaling is disrupted.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.52 μg/mL |

| Escherichia coli | 3.17 μg/mL |

The presence of the methoxyethyl group is believed to enhance the antibacterial activity compared to other derivatives .

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. The cytotoxic activity is attributed to its ability to disrupt cellular processes by inhibiting key enzymes involved in cell proliferation and survival.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against common pathogens. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant strains .

- Cancer Cell Line Testing : Another study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

2-methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-14-6-5-8-3-4-9(15-2)10(7-8)16(11,12)13/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKMMZCNAVRAOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.